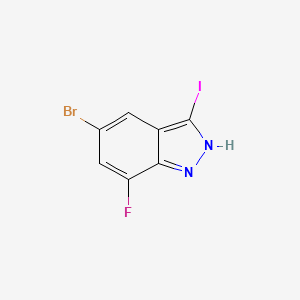
5-bromo-7-fluoro-3-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-fluoro-3-iodo-1H-indazole is a heterocyclic compound containing bromine, fluorine, and iodine atoms. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is a white to pale yellow solid and is soluble in some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-3-iodo-1H-indazole can be achieved through various synthetic routes. One common method involves the hydrogen bond substitution reaction of indazole . The process typically includes the following steps:
Starting Material: The synthesis begins with the appropriate substituted indazole.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing byproducts. Industrial methods may also include continuous flow reactions and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Halogenating Agents: Bromine, fluorine, and iodine sources are used for halogenation.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions include various substituted indazoles and their derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-Bromo-7-fluoro-3-iodo-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1H-indazole: Similar in structure but lacks the fluorine atom.
5-Bromo-4-fluoro-3-iodo-1H-indazole: Another closely related compound with a different substitution pattern.
5-Bromo-1H-indazole: A simpler indazole derivative with only a bromine atom.
Uniqueness
5-Bromo-7-fluoro-3-iodo-1H-indazole is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1352398-23-2 |
|---|---|
Molecular Formula |
C7H3BrFIN2 |
Molecular Weight |
340.92 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrFIN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) |
InChI Key |
ADRYMWXNNJMMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















